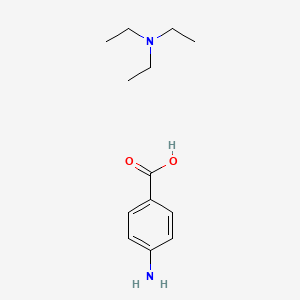
4-aminobenzoic acid;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;N,N-diethylethanamine is an organic compound that consists of a benzene ring substituted with an amino group and a carboxyl groupIt is a white solid that is slightly soluble in water and occurs extensively in the natural world .
Métodos De Preparación
In industry, 4-aminobenzoic acid is prepared mainly by two routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using reducing agents such as iron and hydrochloric acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Análisis De Reacciones Químicas
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline.
Substitution: It can undergo nucleophilic substitution reactions, such as the formation of esters and amides.
Condensation: It can react with aldehydes and ketones to form Schiff bases.
Common reagents and conditions used in these reactions include reducing agents like iron and hydrochloric acid for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 4-nitrobenzoic acid, aniline, esters, amides, and Schiff bases .
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is also used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has been used in the treatment of fibrotic skin disorders and as a sunscreen agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase. In humans, it is not essential as the typical human gut microbiome generates PABA on its own .
Comparación Con Compuestos Similares
4-Aminobenzoic acid is similar to other compounds such as:
Aniline: An organic compound with the formula C6H5NH2, which is used in the manufacture of dyes and pharmaceuticals.
Benzoic acid: An organic compound with the formula C7H6O2, which is used as a food preservative and in the manufacture of various organic compounds.
4-Nitrobenzoic acid: An organic compound with the formula C7H5NO4, which is used in the synthesis of dyes and pharmaceuticals.
The uniqueness of 4-aminobenzoic acid lies in its dual functional groups (amino and carboxyl) attached to the benzene ring, which allows it to participate in a wide range of chemical reactions and biological processes .
Propiedades
Número CAS |
89423-16-5 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H7NO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3 |
Clave InChI |
BOLPNAMBJZKIAT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




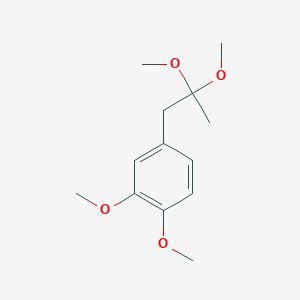
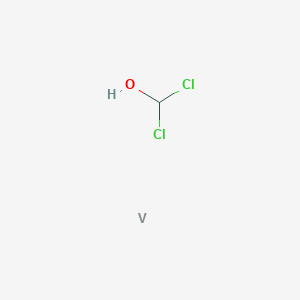
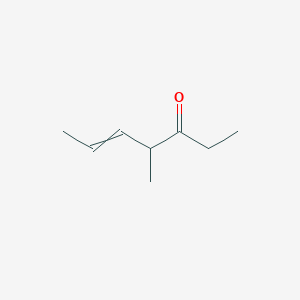
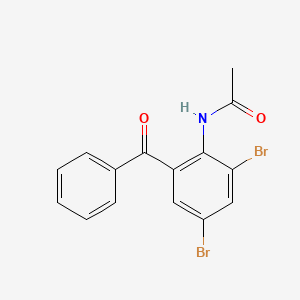
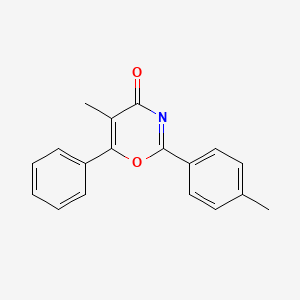
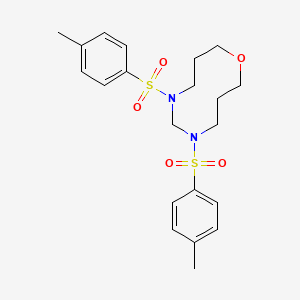
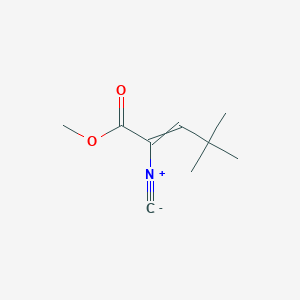
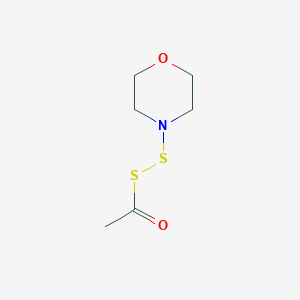
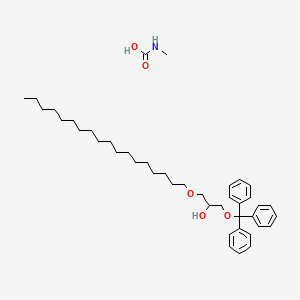


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
